molecular formula C28H23NO2 B14736852 1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol CAS No. 6640-38-6

1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol

Cat. No.: B14736852
CAS No.: 6640-38-6
M. Wt: 405.5 g/mol
InChI Key: ZXKJIHLKKGQDOW-UHFFFAOYSA-N
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Description

1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) is a complex organic compound with the molecular formula C28H23NO2 and a molecular weight of 405.49 g/mol . This compound is characterized by the presence of two naphthalen-2-ol groups linked by a phenylazanediyl bridge, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,3-naphthalenediamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the Schiff base. The resulting product is then purified using various techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) include other Schiff bases derived from naphthalen-2-ol and various diamines. These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) lies in its specific phenylazanediyl bridge, which imparts distinct chemical and physical properties .

Properties

CAS No.

6640-38-6

Molecular Formula

C28H23NO2

Molecular Weight

405.5 g/mol

IUPAC Name

1-[[N-[(2-hydroxynaphthalen-1-yl)methyl]anilino]methyl]naphthalen-2-ol

InChI

InChI=1S/C28H23NO2/c30-27-16-14-20-8-4-6-12-23(20)25(27)18-29(22-10-2-1-3-11-22)19-26-24-13-7-5-9-21(24)15-17-28(26)31/h1-17,30-31H,18-19H2

InChI Key

ZXKJIHLKKGQDOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)O)CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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